![molecular formula C10H8ClNS B1604250 2-[4-(Chloromethyl)phenyl]-1,3-thiazole CAS No. 906352-61-2](/img/structure/B1604250.png)
2-[4-(Chloromethyl)phenyl]-1,3-thiazole
Overview
Description
2-[4-(Chloromethyl)phenyl]-1,3-thiazole (CMTPT) is an organosulfur compound which is widely used in the synthesis of various compounds due to its unique properties. It has a wide range of applications in the fields of chemistry, medicine, and biotechnology. CMTPT has been found to be a valuable reagent in organic synthesis, and has been used to synthesize a variety of compounds including drugs, dyes, and perfumes. In addition, CMTPT has been found to have potential therapeutic applications in the treatment of various diseases.
Scientific Research Applications
Corrosion Inhibition
Research has demonstrated the potential of thiazole derivatives as corrosion inhibitors for metals. In a study by Kaya et al. (2016), thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, showed promising results as corrosion inhibitors for iron. The study utilized quantum chemical parameters and molecular dynamics simulations to predict the inhibition performances, which were found to be in good agreement with experimental data (Kaya et al., 2016).
Antimicrobial Activity
Thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Swamy et al. (2006) synthesized 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives, demonstrating significant inhibition against various strains when compared to standard drugs. This suggests their potential use in developing new antimicrobial agents (Swamy et al., 2006).
Photophysical Properties
Investigations into the photophysical properties and excited-state intramolecular proton transfer (ESIPT) processes of fluorophores derived from 2-(2'-hydroxyphenyl)thiazole, including derivatives with chloromethyl groups, have been conducted by Liang et al. (2021). These studies are crucial for understanding the photostability and fluorescence properties of these compounds, which could be beneficial in designing new materials for optical applications (Liang et al., 2021).
Anticancer Potential
Thiazole derivatives incorporating pyrazole moieties have been synthesized and evaluated as potent anticancer agents. Gomha et al. (2017) reported on a series of these compounds, demonstrating significant in vitro anticancer activity against Hepatocellular carcinoma cell lines. This highlights the potential of thiazole derivatives in cancer therapy (Gomha et al., 2017).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical studies have been performed on thiazole derivatives to assess their interactions with biological targets. Viji et al. (2020) conducted such analyses on a bioactive molecule incorporating a thiazole unit, revealing insights into its potential mechanisms of action in antimicrobial and anticancer activities (Viji et al., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s physical properties, such as its boiling point and density, suggest that it may have certain pharmacokinetic characteristics .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and antiviral effects .
Action Environment
The compound’s storage conditions suggest that it may be sensitive to certain environmental factors .
Properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAWMDHRKPPXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640204 | |
| Record name | 2-[4-(Chloromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-61-2 | |
| Record name | 2-[4-(Chloromethyl)phenyl]thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906352-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Chloromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



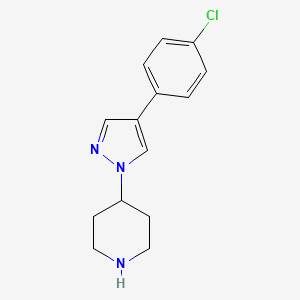
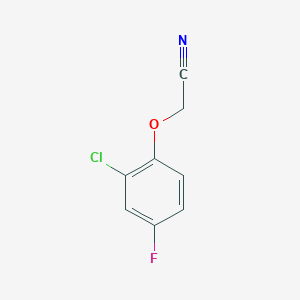

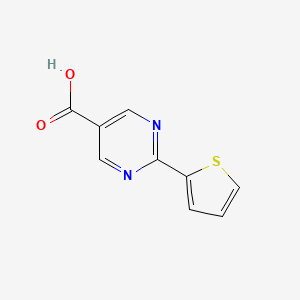
![3-[(2-Acetamidoacetyl)amino]propanoic acid](/img/structure/B1604176.png)

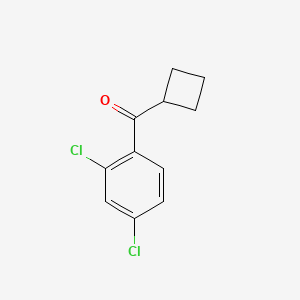

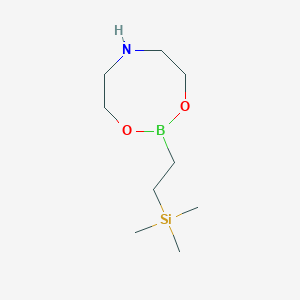


![2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol](/img/structure/B1604188.png)

